molecular formula C12H11NO2 B2721900 4-(Oxetan-3-yloxy)quinoline CAS No. 2198360-29-9

4-(Oxetan-3-yloxy)quinoline

Cat. No.: B2721900
CAS No.: 2198360-29-9
M. Wt: 201.225
InChI Key: OQRLWDNPGMKDJC-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yloxy)quinoline is a compound that combines the structural features of oxetane and quinoline. Oxetane is a four-membered ring containing one oxygen atom, while quinoline is a nitrogen-containing heterocyclic aromatic compound. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-3-yloxy)quinoline typically involves the formation of the oxetane ring followed by its attachment to the quinoline moiety. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the intramolecular etherification of an appropriate diol or through the epoxide ring opening followed by ring closure . The quinoline moiety can be synthesized using classical methods such as the Skraup, Doebner von Miller, or Friedländer synthesis .

Industrial Production Methods: Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxetan-3-yloxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the oxetane and quinoline rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, alkylating agents, amines, thiols.

Major Products:

Scientific Research Applications

4-(Oxetan-3-yloxy)quinoline has a wide range of applications in scientific research:

Properties

IUPAC Name

4-(oxetan-3-yloxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-4-11-10(3-1)12(5-6-13-11)15-9-7-14-8-9/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRLWDNPGMKDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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